Anastrozole Diacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Anastrozole can be achieved through a multi-step chemical process starting from 3,5-bis(bromomethyl)toluene. This involves SN2 displacement reactions, carbonylation, methylation, chlorination, cyanidation, bromination, and N-alkylation steps, ultimately leading to the formation of Anastrozole. Notably, phase-transfer catalysts have been employed to enhance the yield and selectivity of the synthesis process, demonstrating a significant improvement over traditional methods (Eickstädt et al., 2020; Zhou Yong-hong, 2012; Tran Ngoc Minh Quyen et al., 2015).

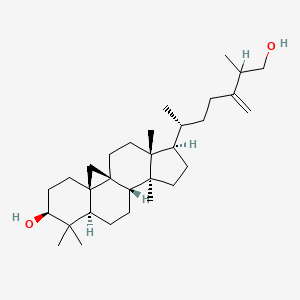

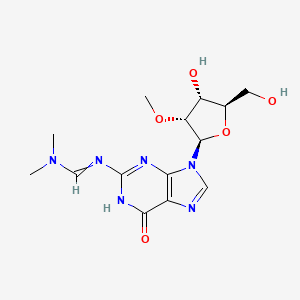

Molecular Structure Analysis

Anastrozole is characterized by a benzyltriazole derivative structure that contributes to its potent aromatase inhibitory activity. The molecular structure facilitates selective inhibition by binding to the aromatase enzyme's active site, thereby preventing the conversion of androgens to estrogens without affecting other steroidogenic pathways (Dukes et al., 1996).

Chemical Reactions and Properties

Anastrozole undergoes various chemical reactions, including interactions with cytochrome P450 enzymes in the liver, which can influence its metabolic profile. It is metabolized primarily through N-dealkylation, hydroxylation, and glucuronidation, leading to several metabolites, including hydroxyanastrozole and anastrozole glucuronide. These processes are predominantly mediated by CYP3A4 and UGT1A4 enzymes (Kamdem et al., 2010).

Physical Properties Analysis

The physical properties of Anastrozole include its high solubility in organic solvents and its relatively lower solubility in water. These properties are significant for its formulation into pharmaceutical preparations, affecting its bioavailability and pharmacokinetics. Advanced formulation techniques, such as nanomedicine, have been explored to enhance these attributes for therapeutic applications (Shavi et al., 2015).

Chemical Properties Analysis

Anastrozole's chemical properties, including its stability and reactivity, play a crucial role in its pharmacological profile. It has been shown to be stable under normal storage conditions but can undergo degradation under specific conditions, such as exposure to light, heat, and certain chemical agents. Understanding these properties is essential for the development of stable and effective pharmaceutical formulations (Sitaram et al., 2011).

Scientific Research Applications

1. Transdermal Anastrozole Delivery

- Anastrozole-in-adhesive transdermal drug delivery systems (TDDS) have been developed for the treatment of hormone-sensitive breast cancer in postmenopausal women. This method aims to minimize serious side effects associated with oral administration by providing a sustained-release system that maintains therapeutic plasma levels for up to 72 hours (Regenthal et al., 2018).

2. Genome-Wide Association Studies

- Genome-wide association studies (GWAS) have been conducted to understand the impact of genetic polymorphisms on anastrozole plasma concentrations. This includes studying the interaction between SLC38A7 and ALPPL2 genes, influencing drug concentrations and gene expression (Dudenkov et al., 2019).

3. Analytical Method Development for Nanoparticle Formulations

- Development of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining anastrozole in polymer-lipid hybrid nanoparticles. This is essential for assessing the accurate drug loading in nanocarriers, offering rapid, specific, and highly reproducible quality control (Ahmad et al., 2021).

4. Neoadjuvant Treatment in Breast Cancer

- Anastrozole's role as neoadjuvant treatment in postmenopausal women with large operable breast cancer. It shows marked effects on tumor histopathology, influencing cellularity, fibrosis, and hormonal receptor expression (Anderson et al., 2002).

5. Anastrozole in Other Endocrine Conditions

- Anastrozole has applications beyond breast cancer treatment, including in endocrine conditions. Its integration with surgery, radiotherapy, and other systemic targeted therapies is a significant area of interest (Graham, 2007).

6. High-Throughput Method for Determination in Human Plasma

- The development of a high-throughput LC-MS/MS method for determining anastrozole in human plasma. This method utilizes atmospheric pressure chemical ionization, offering sensitivity and specificity suitable for rapid and reliable analysis in clinical studies (Apostolou et al., 2008).

7. Local Tissue Disposition Evaluation

- Research on transdermal patches for site-specific delivery of anastrozole, evaluating its local tissue disposition. This approach aims to target cancer tissues directly, potentially enhancing the therapeutic effectiveness of the drug (Xi et al., 2010).

8. Pharmacogenomics of Anastrozole

- Investigation into the pharmacogenomics of anastrozole, focusing on the variability in glucuronidation and its association with UGT1A4 promoter and coding region polymorphisms. This research aims to understand individual variability in response to anastrozole treatment (Edavana et al., 2013).

Mechanism of Action

Target of Action

Anastrozole Diacid primarily targets the enzyme known as aromatase . Aromatase plays a crucial role in the biosynthesis of estrogens, which are hormones that regulate various physiological processes, including the growth of certain types of breast cancer cells .

Mode of Action

This compound is a potent and selective non-steroidal aromatase inhibitor . It works by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androstenedione to estrone, and testosterone to estradiol, thereby reducing the levels of circulating estrogens . This reduction in estrogen levels can lead to a decrease in tumor mass or delay progression in patients with tumors that are responsive to hormones .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatization of androgens to estrogens . By inhibiting the aromatase enzyme, this compound effectively blocks this pathway, leading to a significant reduction in the levels of circulating estrogens . The downstream effects of this include a decrease in the growth and proliferation of estrogen-responsive breast cancer cells .

Pharmacokinetics

This compound is well absorbed and extensively metabolized in the liver . The primary metabolite, triazole, is inactive . The drug is excreted mainly via feces, with urinary excretion accounting for about 10% of total elimination, mostly as metabolites . The time to peak plasma concentration is approximately 2 hours without food, and 5 hours with food . The elimination half-life is approximately 50 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the growth and proliferation of estrogen-responsive breast cancer cells . By decreasing the levels of circulating estrogens, this compound can reduce tumor mass or delay the progression of these types of tumors . Additionally, it may cause bones to get thinner and weaker, which may raise the chance of broken bones like in the spine, hip, and wrist .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s effectiveness can be affected by the patient’s menopausal status, as it is usually only used after menopause . Furthermore, the environmental risk assessment data suggests that the use of this compound presents an insignificant risk to the environment .

Safety and Hazards

Future Directions

properties

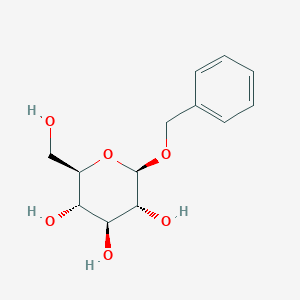

| { "Design of the Synthesis Pathway": "The synthesis pathway for Anastrozole Diacid involves the conversion of Anastrozole to its corresponding diacid form through oxidation.", "Starting Materials": [ "Anastrozole", "Sodium periodate", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Anastrozole is dissolved in acetic acid and reacted with sodium periodate and hydrogen peroxide to form Anastrozole diol intermediate.", "The intermediate is then treated with sodium hydroxide to undergo oxidative cleavage, forming Anastrozole Diacid.", "The final product is then isolated through filtration and purification processes." ] } | |

CAS RN |

1338800-81-9 |

Molecular Formula |

C17H21N3O4 |

Molecular Weight |

331.37 |

Appearance |

Solid powder |

Purity |

> 95% |

solubility |

DMSO (Slightly), Methanol (Slightly) |

synonyms |

2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.